

Core Concepts: Understanding DNP-X Acid

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Compound of Interest

Compound Name: *DNP-X acid*

Cat. No.: *B559585*

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The "X" in **DNP-X acid** denotes a variable component, leading to a class of molecules rather than a single compound. The dinitrophenyl group is a key functional moiety, historically significant for its role in the Sanger sequencing of proteins and now widely used as a hapten for antibody recognition and as a quencher in fluorescence resonance energy transfer (FRET) applications.^{[1][2][3]} Two prominent examples of **DNP-X acid** are N-(2,4-Dinitrophenyl)glycine and 6-((2,4-Dinitrophenyl)amino)hexanoic acid.

Physicochemical Data

The fundamental properties of two common **DNP-X acid** variants are summarized below for easy reference and comparison.

Property	N-(2,4-Dinitrophenyl)glycine	6-((2,4-Dinitrophenyl)amino)hexanoic acid
Synonym(s)	DNP-glycine, N-Dnp-glycine	DNP-X acid
CAS Number	1084-76-0[4][5]	10466-72-5[6][7]
Molecular Formula	C8H7N3O6[4][5]	C12H15N3O6[6][7][8]
Molecular Weight	241.16 g/mol [4][5][9]	297.26 g/mol [6][7][8]
Appearance	Light yellow to yellow powder[10]	Not specified
Storage Temperature	-20°C[5]	4°C, protected from light[6]
Key Applications	Derivative for protein sequencing, immunoassay development	Amine-reactive building block for probes, FRET quencher[1][6]

Experimental Protocols and Methodologies

DNP-X acids and their derivatives are utilized in a variety of established experimental procedures. Below are detailed protocols for key applications.

Synthesis of DNP-Amino Acids

This protocol describes a general method for the synthesis of DNP-amino acids using 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.

Materials:

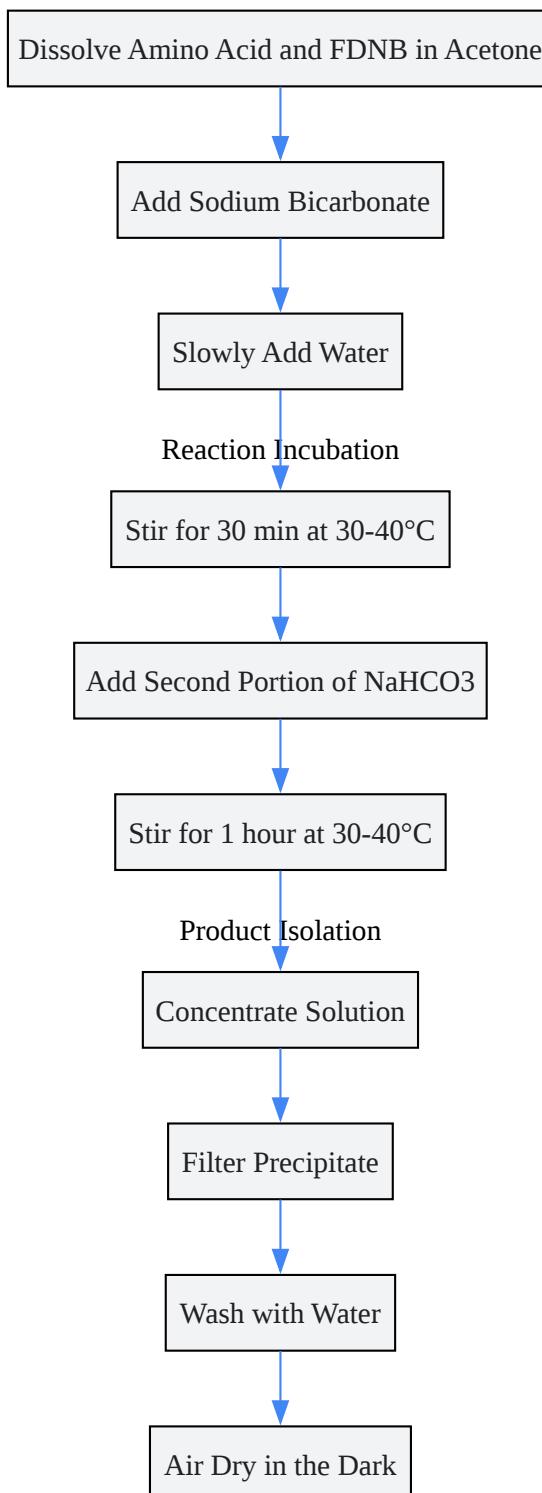
- Amino acid (e.g., L-Phenylalanine)
- 1-fluoro-2,4-dinitrobenzene (FDNB)
- Acetone
- Sodium bicarbonate (NaHCO3)

- Water

Procedure:[11]

- In an Erlenmeyer flask, dissolve the amino acid (e.g., 200 mg, 1.2 mmol of L-Phe) and an equimolar amount of FDNB (225 mg, 1.2 mmol) in 20 ml of acetone.
- Add a twofold molar excess of solid NaHCO₃ (202 mg, 2.4 mmol) to the solution.
- Slowly add 10 ml of water over 10 minutes while stirring.
- Continue stirring the mixture for 30 minutes at 30-40°C.
- Add another identical portion of solid NaHCO₃ and continue stirring at the same temperature for an additional hour.
- Concentrate the solution to 10-15 ml. A precipitate of the DNP-amino acid will form.
- Filter the precipitate, wash it carefully with water, and allow it to air dry in the dark.

Reaction Mixture Preparation

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Workflow for the synthesis of DNP-amino acids.

N-Terminal Protein Sequencing (Sanger's Method)

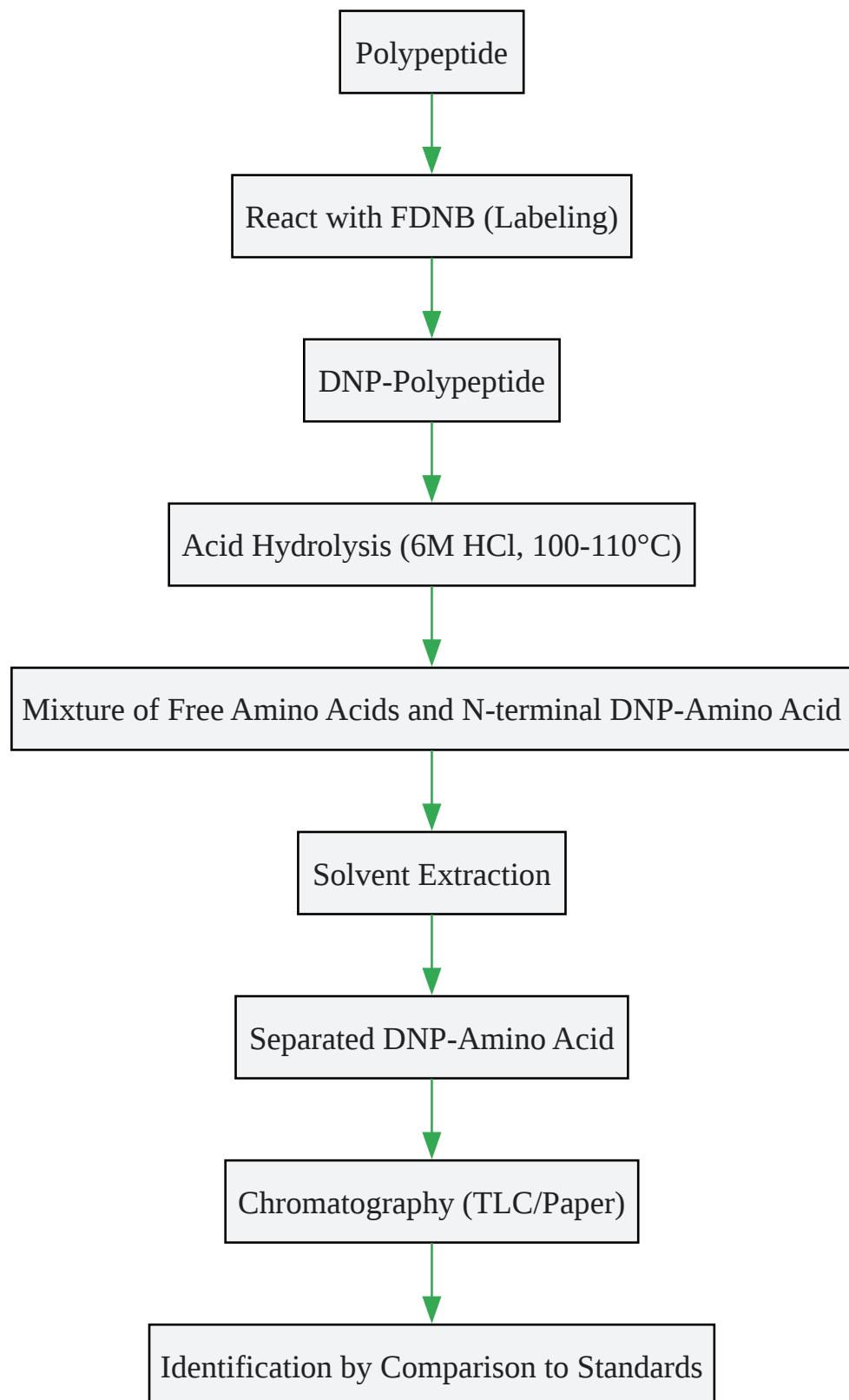
This method identifies the N-terminal amino acid of a polypeptide chain.

Materials:

- Polypeptide sample
- 1-fluoro-2,4-dinitrobenzene (FDNB)
- 6 M Hydrochloric acid (HCl)
- Organic solvent (e.g., ether or ethyl acetate)
- Chromatography system (e.g., TLC or paper chromatography)
- DNP-amino acid standards

Procedure:[3]

- Labeling: React the polypeptide with FDNB. The FDNB will covalently bond with the free α -amino group of the N-terminal amino acid, forming a DNP-polypeptide. This bond is stable to acid hydrolysis.
- Hydrolysis: Subject the DNP-polypeptide to complete acid hydrolysis by heating it in 6 M HCl at 100-110°C for 12-24 hours. This cleaves all peptide bonds, resulting in a mixture of free amino acids and the DNP-derivative of the N-terminal amino acid.
- Extraction: Separate the yellow-colored DNP-amino acid from the free amino acids using an organic solvent. DNP-amino acids are soluble in organic solvents, while free amino acids are more soluble in the aqueous phase.
- Identification: Identify the extracted DNP-amino acid by chromatography. By comparing the migration of the unknown DNP-amino acid to that of known DNP-amino acid standards, the N-terminal residue can be identified.



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Workflow for N-terminal protein sequencing using Sanger's method.

Signaling Pathways and Applications

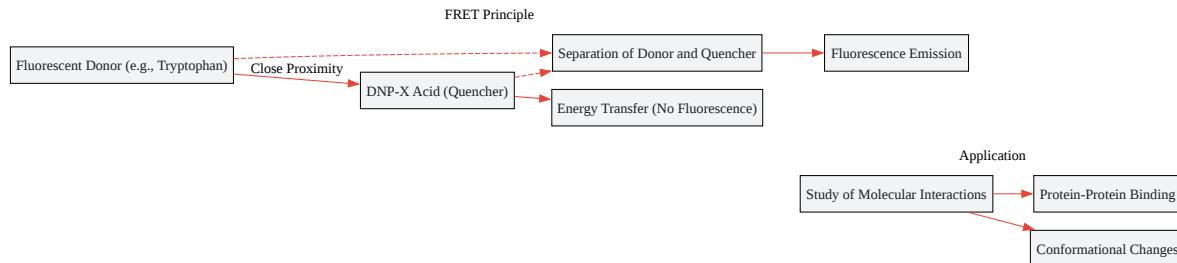
While **DNP-X acid** itself is not directly involved in endogenous signaling pathways, its derivatives are instrumental in studying various biological processes.

Immunoassays

DNP is a widely used hapten. When conjugated to a carrier protein, it can elicit a strong antibody response. These anti-DNP antibodies are valuable reagents in various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), for the detection and quantification of DNP-labeled molecules.[\[12\]](#)[\[13\]](#) The interaction between DNP and anti-DNP antibodies is highly specific and is a model system for studying antigen-antibody binding.

Fluorescence Resonance Energy Transfer (FRET)

DNP-X acid and its succinimidyl ester derivative can function as effective FRET quenchers.[\[1\]](#) [\[2\]](#) They can be paired with fluorescent donors like tryptophan or tyrosine. In a FRET-based assay, when the DNP quencher is in close proximity to the fluorescent donor, the energy from the donor is transferred to the quencher, resulting in a decrease in the donor's fluorescence emission. This principle can be applied to study molecular interactions, such as protein-protein binding or conformational changes in a molecule.



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Logical relationship of **DNP-X acid** as a FRET quencher.

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